![molecular formula C24H22Cl2 B12603947 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene CAS No. 649556-27-4](/img/structure/B12603947.png)
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a p-xylene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-chlorobenzyl chloride with p-xylene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution . The product is then isolated by recrystallization to ensure purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring high-quality output suitable for various applications.
化学反応の分析
Types of Reactions
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, resulting in saturated derivatives.
Substitution: The chlorophenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for drug development, is ongoing.
作用機序
The mechanism by which 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Its chlorophenyl groups may play a role in binding to active sites, while the butenyl chain and p-xylene moiety contribute to its overall reactivity and stability .
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.
4,4’-Dichlorodiphenyl sulfone: Used in the production of high-performance polymers.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A DDT metabolite with similar environmental persistence.
Uniqueness
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties
特性
CAS番号 |
649556-27-4 |
|---|---|
分子式 |
C24H22Cl2 |
分子量 |
381.3 g/mol |
IUPAC名 |
2-[4,4-bis(4-chlorophenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C24H22Cl2/c1-17-6-7-18(2)21(16-17)4-3-5-24(19-8-12-22(25)13-9-19)20-10-14-23(26)15-11-20/h5-16H,3-4H2,1-2H3 |
InChIキー |
SBUDFGVUHNTPJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
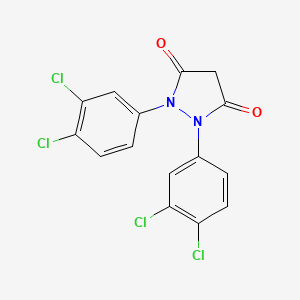
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)

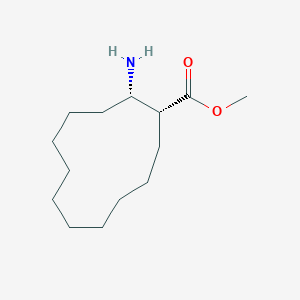
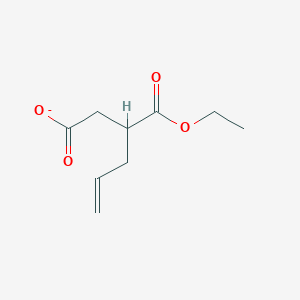
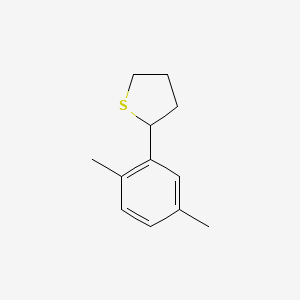
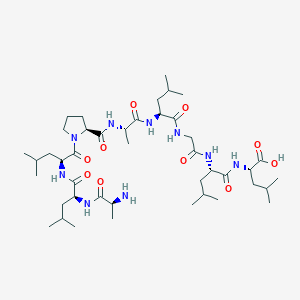
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
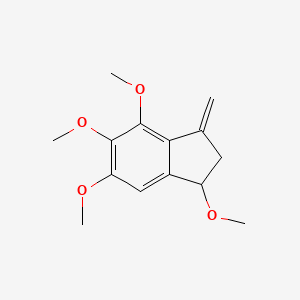
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
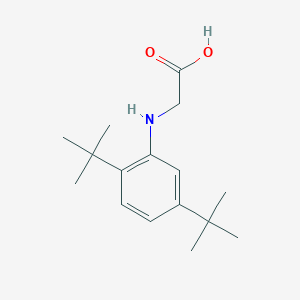
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
